molecular formula C26H26N2O3 B2572940 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide CAS No. 954660-68-5

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

カタログ番号 B2572940
CAS番号: 954660-68-5
分子量: 414.505
InChIキー: DRGVZZAOHGZWDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide, also known as BI-6C9, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer research. This compound has been shown to inhibit the activity of a protein called BCL-2, which is known to promote cancer cell survival. In

作用機序

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a small molecule inhibitor that binds to the BH3-binding groove of the BCL-2 protein. This binding prevents the interaction of BCL-2 with pro-apoptotic proteins, leading to the activation of the apoptotic pathway and subsequent cell death. The mechanism of action of this compound has been studied in detail using various biochemical and biophysical techniques, and the compound has been shown to have high affinity for the BCL-2 protein.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to have anti-tumor effects in vivo, reducing tumor growth in animal models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy, suggesting that it may have potential use in combination therapy with other cancer drugs.

実験室実験の利点と制限

One advantage of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is its high selectivity for the BCL-2 protein, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on other cellular pathways.

将来の方向性

There are several future directions for research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide. One area of interest is the development of more potent and selective inhibitors of the BCL-2 protein. In addition, further studies are needed to understand the mechanism of action of this compound in more detail, and to investigate its effects on other cellular pathways. Another area of interest is the potential use of this compound in combination therapy with other cancer drugs, which may enhance its anti-tumor effects. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapeutic.

合成法

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves several steps, starting with the reaction of 2-benzyl-1,2,3,4-tetrahydroquinoline with ethyl 4-isopropoxybenzoate to form the intermediate compound. This is followed by a series of reactions involving various reagents and solvents to produce the final product. The synthesis of this compound has been described in detail in several scientific articles, and the compound has been synthesized by various research groups.

科学的研究の応用

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been shown to have potential therapeutic applications in cancer research. The BCL-2 protein is known to play a critical role in promoting cancer cell survival, and inhibitors of this protein have been identified as potential cancer therapeutics. This compound has been shown to inhibit the activity of BCL-2, leading to apoptosis (programmed cell death) of cancer cells. This compound has been tested in various cancer cell lines and has shown promising results in preclinical studies.

特性

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-18(2)31-23-12-8-20(9-13-23)26(30)27-22-11-14-24-21(16-22)10-15-25(29)28(24)17-19-6-4-3-5-7-19/h3-9,11-14,16,18H,10,15,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGVZZAOHGZWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。